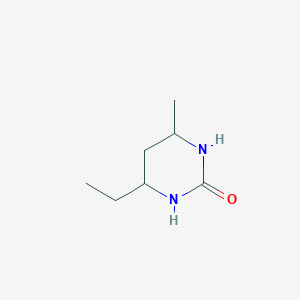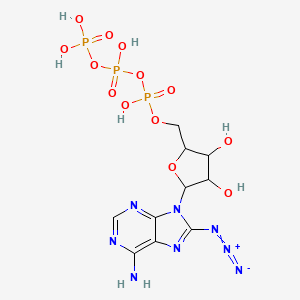
8-Azidoadenosine 5'-triphosphate, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azidoadenosine 5’-triphosphate, sodium salt is a modified nucleotide that serves as a clickable form of adenosine triphosphate (ATP). This compound is particularly useful in biochemical and molecular biology research due to its ability to participate in click chemistry reactions. The azido group attached to the adenosine moiety allows for specific labeling and detection applications, making it a valuable tool in various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azidoadenosine 5’-triphosphate, sodium salt typically involves the modification of adenosine triphosphate (ATP) through the introduction of an azido group at the 8-position of the adenosine ring. This can be achieved through a series of chemical reactions, including nucleophilic substitution and phosphorylation. The reaction conditions often require the use of specific reagents and catalysts to ensure the successful incorporation of the azido group .
Industrial Production Methods
Industrial production of 8-Azidoadenosine 5’-triphosphate, sodium salt involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity. The compound is typically produced in solution form and requires careful handling and storage to maintain its stability and effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
8-Azidoadenosine 5’-triphosphate, sodium salt undergoes various chemical reactions, including:
Click Chemistry Reactions: The azido group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Photoaffinity Labeling: The compound can be used in photoaffinity labeling to identify and study protein interactions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Cyclooctynes: Employed in SPAAC reactions for strain-promoted cycloaddition.
Major Products Formed
The major products formed from these reactions include labeled biomolecules, such as proteins and nucleic acids, which can be detected and analyzed using various biochemical techniques .
Wissenschaftliche Forschungsanwendungen
8-Azidoadenosine 5’-triphosphate, sodium salt has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of fluorescent probes for live cell imaging and other labeling applications.
Biology: Employed in the study of protein interactions and identification of ATP-binding sites in proteins.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents through click chemistry.
Wirkmechanismus
The mechanism of action of 8-Azidoadenosine 5’-triphosphate, sodium salt involves its ability to participate in click chemistry reactions. The azido group on the adenosine moiety allows for specific and efficient labeling of target molecules. This compound can form covalent bonds with alkyne-containing molecules through CuAAC or SPAAC reactions, enabling the detection and analysis of labeled biomolecules . Additionally, in photoaffinity labeling, the azido group can be activated by UV light to form covalent bonds with target proteins, facilitating the study of protein interactions and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromoadenosine 5’-triphosphate: Another ATP analogue used to study ATP-site binding effects on receptor and enzyme function.
8-Azidopurine Nucleosides: Similar compounds used in click chemistry and labeling applications.
Uniqueness
8-Azidoadenosine 5’-triphosphate, sodium salt is unique due to its azido group, which allows for specific and efficient labeling through click chemistry. This makes it particularly valuable in applications requiring precise and stable labeling of biomolecules. Its ability to participate in both CuAAC and SPAAC reactions further enhances its versatility and utility in various scientific research fields .
Eigenschaften
IUPAC Name |
[[5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N8O13P3/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(29-9)1-28-33(24,25)31-34(26,27)30-32(21,22)23/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H,26,27)(H2,11,13,14)(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQISXOFEOCLOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N8O13P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol](/img/structure/B15129460.png)

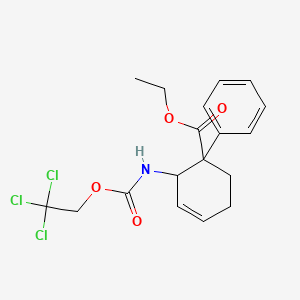
![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-oxooxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15129476.png)
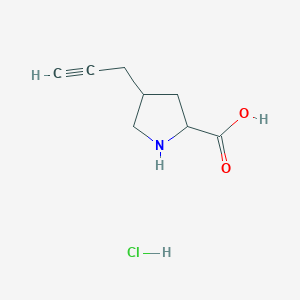
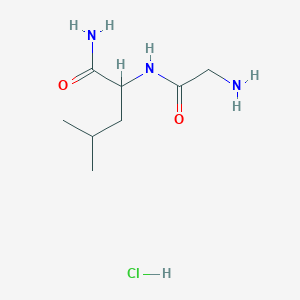
![4-[[1-[[6-amino-1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B15129488.png)
![(2-Hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl) acetate](/img/structure/B15129506.png)
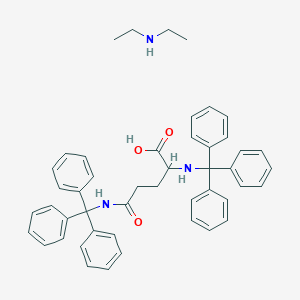
![(5S,8S,10aR)-N-(Diphenylmethyl)decahydro-5-[[(2S)-2-(methylamino)-1-oxopropyl]amino]-3-(3-methyl-1-oxobutyl)-6-oxo-pyrrolo[1,2-a][1,5]diazocine-8-carboxamide hydrochloride](/img/structure/B15129513.png)
![9-Fluoro-17-formyloxy-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B15129534.png)
